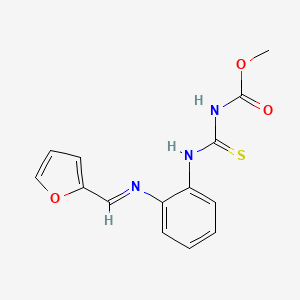
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide is a cyclic phosphate compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of cyclic phosphates, which are often used in the synthesis of poly(phosphoester)s and other related materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide can be synthesized through the reaction of methanol with 2-chloro-1,3,2-dioxaphospholane-2-oxide . The reaction typically involves the use of a base to facilitate the substitution of the chlorine atom with a methoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would likely involve continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (for substitution reactions) and oxidizing agents (for oxidation reactions). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various substituted phosphates and oxidized derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and other biomedical applications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide exerts its effects involves its ability to undergo ring-opening polymerization. This process allows the compound to form poly(phosphoester)s with various side chain functionalities . The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and oxidizing agents.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioxaphospholane, 2-methoxy-4,5-dimethyl-, 2-oxide can be compared with other similar compounds, such as:
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound is used in similar esterification reactions and has comparable reactivity.
2-Methoxy-1,3,2-dioxaphospholane: Another cyclic phosphate with similar structural properties and applications.
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine 2-oxide: Used as an intermediate in the synthesis of various phosphates.
Eigenschaften
CAS-Nummer |
57821-30-4 |
|---|---|
Molekularformel |
C5H11O4P |
Molekulargewicht |
166.11 g/mol |
IUPAC-Name |
2-methoxy-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O4P/c1-4-5(2)9-10(6,7-3)8-4/h4-5H,1-3H3 |
InChI-Schlüssel |
IREZBYOQXFZJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OP(=O)(O1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


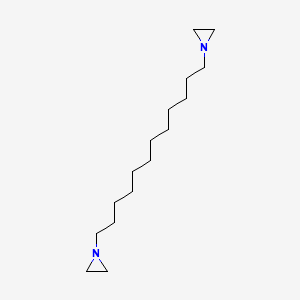
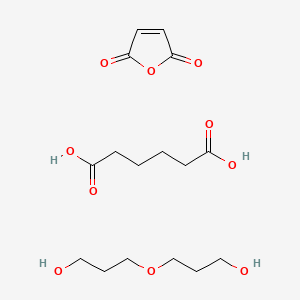
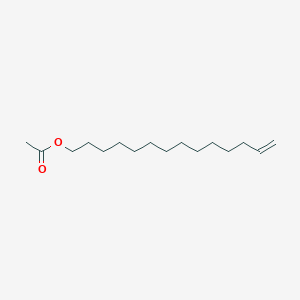

![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
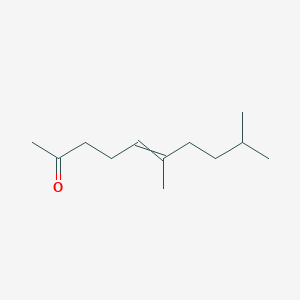
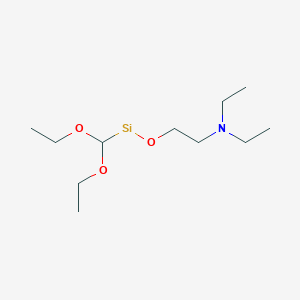
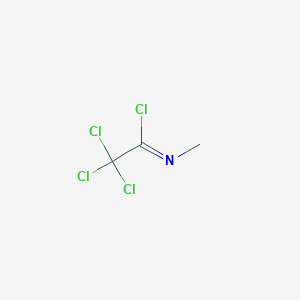
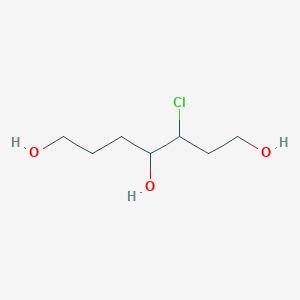
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
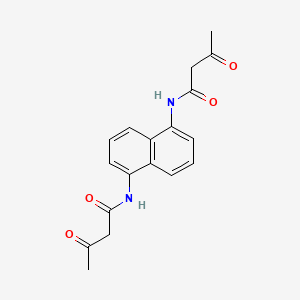
![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
